4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine
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Overview
Description
4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzyl, chloro, and phenoxathiin groups. Pyridazines are known for their diverse biological activities and have been utilized in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine typically involves the condensation of 4-(phenoxathiin-2-yl)-4-oxobutanoic acid with hydrazine hydrate in boiling ethanol. This reaction forms the intermediate 6-(phenoxathiin-2-yl)-2,3,4,5-tetrahydropyridazin-3-one. Subsequent Claisen condensation with benzaldehyde in ethanolic sodium ethoxide yields 4-benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one. Finally, heating this intermediate with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) on a steam bath produces this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as thiourea or ammonium acetate to form 3-mercapto or 3-amino derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Common Reagents and Conditions
Substitution: Thiourea in refluxing ethanol or ammonium acetate by fusion.
Oxidation/Reduction:
Major Products
Scientific Research Applications
4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with pyridazine derivatives.
Biological Studies: Investigating its effects on different biological targets and pathways.
Industrial Applications: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The exact mechanism of action for 4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine is not well-documented. pyridazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share similar structural features and biological activities.
Phenoxathiin Derivatives: Compounds containing the phenoxathiin moiety also exhibit significant biological and industrial applications.
Uniqueness
4-Benzyl-3-chloro-6-(phenoxathiin-2-yl)pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyridazine and phenoxathiin derivatives.
Properties
CAS No. |
667466-70-8 |
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Molecular Formula |
C23H15ClN2OS |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-benzyl-3-chloro-6-phenoxathiin-2-ylpyridazine |
InChI |
InChI=1S/C23H15ClN2OS/c24-23-17(12-15-6-2-1-3-7-15)13-18(25-26-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2 |
InChI Key |
CZZOILUXTLZRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN=C2Cl)C3=CC4=C(C=C3)OC5=CC=CC=C5S4 |
Origin of Product |
United States |
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